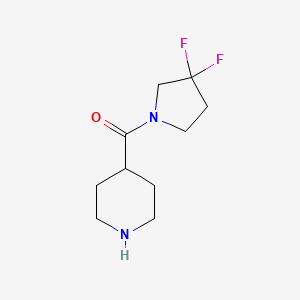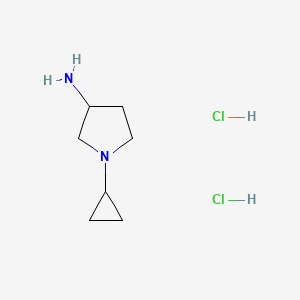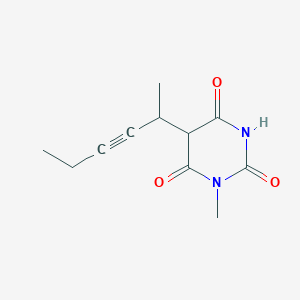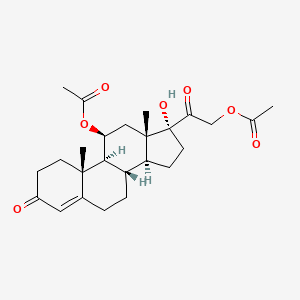
(3,3-Difluoropyrrolidin-1-yl)(piperidin-4-yl)methanone
Vue d'ensemble
Description
“(3,3-Difluoropyrrolidin-1-yl)(piperidin-4-yl)methanone” is a chemical compound that has been studied for its potential use as a dipeptidyl peptidase IV inhibitor . This compound has been examined in rats, dogs, and humans after oral administration .
Molecular Structure Analysis
The molecular structure of this compound involves a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The compound also contains two fluorine atoms attached to the pyrrolidine ring .Chemical Reactions Analysis
The major route of metabolism of this compound was found to be hydroxylation at the 5’ position of the pyrimidine ring in all species . Other metabolic pathways included amide hydrolysis, N-dealkylation at the piperazine nitrogen, and an unusual metabolite resulting from scission of the pyrimidine ring .Physical And Chemical Properties Analysis
The molecular weight of this compound is approximately 218.24 g/mol . It is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Structural Studies
- Synthesis Techniques: Zheng Rui (2010) explored the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, using piperidine-4-carboxylic acid and ethyl carbonochloridate, achieving a 62.4% yield. This research provides insights into efficient synthesis methods for related compounds (Zheng Rui).
- Crystal and Molecular Structure: Studies by Karthik et al. (2021) and Naveen et al. (2018, 2015) investigated the crystal structure of related compounds, employing X-ray diffraction and spectroscopic techniques. These studies are crucial in understanding the molecular geometry and potential applications in materials science (Karthik et al., 2021); (Naveen et al., 2018); (Naveen et al., 2015).
Pharmaceutical and Biological Applications
- Antimicrobial Activity: Mallesha and Mohana (2014) synthesized 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated their in vitro antibacterial and antifungal activities. Some compounds exhibited significant activity, indicating potential pharmaceutical applications (Mallesha & Mohana, 2014).
- Treatment of Diabetes: Ammirati et al. (2009) and Sharma et al. (2012) discussed the use of a dipeptidyl peptidase IV inhibitor, a derivative of (3,3-Difluoropyrrolidin-1-yl)methanone, for type 2 diabetes treatment. Their research highlights the compound's potent inhibition capability and pharmacokinetics (Ammirati et al., 2009); (Sharma et al., 2012).
Material Science and Chemical Engineering
- Extraction Studies: Lu Wei-dong (2002) conducted a study on the extraction of Uranium(VI) and Thorium(IV) from nitric acid using di-piperidin-1-yl-methanone. This research could be significant in the field of nuclear chemistry and material processing (Lu Wei-dong, 2002).
Mécanisme D'action
Biochemical Pathways
- PF-00734200 undergoes hydroxylation at the 5′ position of the pyrimidine ring (M5) in rats, dogs, and humans . Both CYP2D6 and CYP3A4 contribute to this metabolism.
Pharmacokinetics
- PF-00734200 is rapidly absorbed after oral administration. The compound reaches maximal plasma concentrations within 1 hour. As mentioned earlier, hydroxylation at the 5′ position (M5) is the major route. Most of the administered dose is excreted in urine (dogs and humans) and feces (rats). Not available .
Analyse Biochimique
Biochemical Properties
(3,3-Difluoropyrrolidin-1-yl)(piperidin-4-yl)methanone plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is dipeptidyl peptidase IV (DPP-4). This interaction is crucial as DPP-4 is involved in the degradation of incretin hormones, which regulate insulin secretion. By inhibiting DPP-4, this compound can enhance the levels of incretin hormones, thereby improving insulin secretion and glucose homeostasis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In pancreatic beta cells, this compound enhances insulin secretion by increasing the levels of incretin hormones. Additionally, it influences cell signaling pathways related to glucose metabolism and insulin sensitivity. In adipocytes, this compound can modulate gene expression related to lipid metabolism, thereby affecting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of DPP-4. This inhibition occurs via binding interactions with the active site of the enzyme, preventing it from degrading incretin hormones. The compound’s binding to DPP-4 is facilitated by its unique structural features, which allow it to fit snugly into the enzyme’s active site. This binding results in the stabilization of incretin hormones, leading to enhanced insulin secretion and improved glucose regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained improvements in insulin secretion and glucose homeostasis in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DPP-4 and enhances insulin secretion without significant adverse effects. At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and potential hepatotoxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes hydroxylation and amide hydrolysis. The enzymes cytochrome P450 2D6 and cytochrome P450 3A4 play significant roles in its metabolism. The compound’s metabolites are then excreted via the renal route. These metabolic pathways ensure the compound’s elimination from the body while maintaining its therapeutic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed efficiently. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and pancreas, where it exerts its therapeutic effects. Its distribution is crucial for its efficacy in regulating glucose metabolism and insulin secretion .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with its target enzyme, DPP-4. The compound’s localization is facilitated by specific targeting signals that direct it to the enzyme’s active site. Additionally, post-translational modifications may play a role in its subcellular distribution, ensuring its effective interaction with DPP-4 and subsequent inhibition .
Propriétés
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c11-10(12)3-6-14(7-10)9(15)8-1-4-13-5-2-8/h8,13H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBAXGKCUYQPQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole](/img/structure/B1435240.png)



![3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435248.png)
![{[Amino(prop-2-en-1-ylsulfanyl)methylidene]amino}[(2,3-dimethoxyphenyl)methylidene]amine hydrobromide](/img/structure/B1435249.png)
![(E)-[(Z)-[amino(ethylsulfanyl)methylidene]amino][(2-chloro-6-fluorophenyl)methylidene]amine hydrochloride](/img/structure/B1435251.png)

![7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435255.png)


![3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1435258.png)


